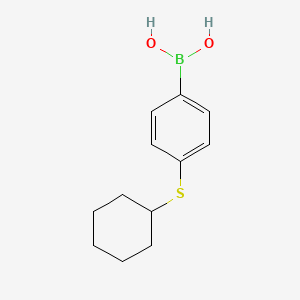
4-(Cyclohexylsulfanyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohexylsulfanyl)phenylboronic acid is an organic compound with the molecular formula C12H17BO2S. It is a boronic acid derivative, characterized by the presence of a phenyl ring substituted with a cyclohexylsulfanyl group and a boronic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylsulfanyl)phenylboronic acid typically involves the following steps:
Formation of the Cyclohexylsulfanyl Group: The initial step involves the introduction of the cyclohexylsulfanyl group onto a phenyl ring. This can be achieved through a nucleophilic substitution reaction where a cyclohexylthiol reacts with a halogenated benzene derivative under basic conditions.
Boronic Acid Functionalization: The next step is the introduction of the boronic acid group. This is commonly done through a borylation reaction, where a boron-containing reagent such as bis(pinacolato)diboron reacts with the phenyl ring in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclohexylsulfanyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Boranes.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
4-(Cyclohexylsulfanyl)phenylboronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4-(Cyclohexylsulfanyl)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the cyclohexylsulfanyl group, making it less hydrophobic.
4-(Methylsulfanyl)phenylboronic acid: Contains a methylsulfanyl group instead of a cyclohexylsulfanyl group, resulting in different steric and electronic properties.
4-(Cyclohexylsulfanyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
Uniqueness
4-(Cyclohexylsulfanyl)phenylboronic acid is unique due to the presence of both the cyclohexylsulfanyl and boronic acid groups, which confer distinct reactivity and binding properties. This makes it a valuable compound in various chemical and biological applications.
Propriétés
IUPAC Name |
(4-cyclohexylsulfanylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11,14-15H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHRFZSOTGVWFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SC2CCCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629656 |
Source


|
| Record name | [4-(Cyclohexylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107603-50-8 |
Source


|
| Record name | [4-(Cyclohexylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














